3-(Trifluoromethoxy)benzoyl chloride

Description

The exact mass of the compound 3-(Trifluoromethoxy)benzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Trifluoromethoxy)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethoxy)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

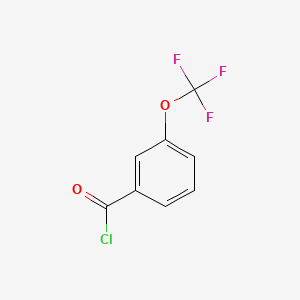

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-7(13)5-2-1-3-6(4-5)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKIOAXLPYJSMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335084 | |

| Record name | 3-(Trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86270-03-3 | |

| Record name | 3-(Trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethoxy)benzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzoyl chloride (CAS Number: 86270-03-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Trifluoromethoxy)benzoyl chloride, a key building block in modern medicinal chemistry and agrochemical synthesis. The trifluoromethoxy group imparts unique properties to molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable moiety in the design of novel bioactive compounds.[1][2] This document details the physicochemical properties, synthesis, reactivity, and safety considerations of 3-(Trifluoromethoxy)benzoyl chloride. Furthermore, it explores the applications of this reagent in drug discovery, with a focus on its role in the development of enzyme inhibitors and G protein-coupled receptor (GPCR) ligands.

Chemical and Physical Properties

3-(Trifluoromethoxy)benzoyl chloride is a colorless to almost colorless clear liquid that is reactive with water.[3][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 86270-03-3 | [3] |

| Molecular Formula | C₈H₄ClF₃O₂ | [3] |

| Molecular Weight | 224.56 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [3][4] |

| Boiling Point | 204 °C | [3] |

| Density | 1.43 g/cm³ | [3][4] |

| Refractive Index | 1.467 | [3][4] |

| Flash Point | 79 °C | [3] |

| Water Solubility | Reacts with water | [3][4] |

| Storage | Inert atmosphere, Room Temperature | [3] |

Spectroscopic Data

The structural identity of 3-(Trifluoromethoxy)benzoyl chloride can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.5-8.2 ppm) corresponding to the four protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 168 ppm), the aromatic carbons, and the carbon of the trifluoromethoxy group (a quartet due to coupling with fluorine).

Infrared (IR) Spectroscopy

The IR spectrum of 3-(Trifluoromethoxy)benzoyl chloride exhibits characteristic absorption bands. A strong absorption band is expected in the region of 1750-1790 cm⁻¹ corresponding to the C=O stretching of the acyl chloride. Other significant peaks will be present for the C-O-C stretching of the ether and the C-F stretching of the trifluoromethoxy group.[6]

Mass Spectrometry (MS)

The mass spectrum of 3-(Trifluoromethoxy)benzoyl chloride would show the molecular ion peak (M⁺) at m/z 224.[4] Common fragmentation patterns for benzoyl chlorides include the loss of the chlorine atom to give the benzoyl cation [M-Cl]⁺. Further fragmentation of the trifluoromethoxybenzoyl cation could also be observed.

Synthesis and Reactivity

Synthesis of 3-(Trifluoromethoxy)benzoyl chloride

3-(Trifluoromethoxy)benzoyl chloride is typically synthesized from its corresponding carboxylic acid, 3-(trifluoromethoxy)benzoic acid, by reaction with a chlorinating agent such as thionyl chloride (SOCl₂).[7]

-

Materials: 3-(Trifluoromethoxy)benzoic acid, thionyl chloride, dry toluene (optional, as solvent), and a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, 3-(trifluoromethoxy)benzoic acid is suspended in a minimal amount of dry toluene (or neat).

-

A catalytic amount of DMF (1-2 drops) is added.

-

Thionyl chloride (1.5 to 2.0 molar equivalents) is added cautiously.

-

The reaction mixture is heated to reflux (typically 70-80 °C) for 2-4 hours, or until the evolution of HCl gas ceases.[1]

-

The excess thionyl chloride and toluene are removed by distillation under reduced pressure.

-

The resulting crude 3-(trifluoromethoxy)benzoyl chloride is then purified by vacuum distillation to yield a colorless liquid.[8]

-

Reactivity of 3-(Trifluoromethoxy)benzoyl chloride

As a typical acyl chloride, 3-(trifluoromethoxy)benzoyl chloride is a reactive electrophile that readily undergoes nucleophilic acyl substitution reactions with various nucleophiles such as amines, alcohols, and water.

The reaction with primary or secondary amines yields the corresponding N-substituted 3-(trifluoromethoxy)benzamides. This is a fundamental reaction in the synthesis of many biologically active molecules.

-

Materials: 3-(Trifluoromethoxy)benzoyl chloride, aniline, a non-nucleophilic base (e.g., pyridine or triethylamine), and a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Aniline (1.0 molar equivalent) and the base (1.1 molar equivalents) are dissolved in the dry solvent in a flask under an inert atmosphere (e.g., nitrogen).

-

The solution is cooled in an ice bath (0 °C).

-

3-(Trifluoromethoxy)benzoyl chloride (1.0 molar equivalent) dissolved in the same solvent is added dropwise to the cooled solution with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

-

The reaction mixture is then washed successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude N-phenyl-3-(trifluoromethoxy)benzamide is purified by recrystallization or column chromatography.

-

In the presence of a base, 3-(trifluoromethoxy)benzoyl chloride reacts with alcohols to form the corresponding esters.

Applications in Drug Discovery and Agrochemicals

The trifluoromethoxy group is a highly sought-after substituent in the design of pharmaceuticals and agrochemicals due to its ability to modulate key molecular properties.[2] 3-(Trifluoromethoxy)benzoyl chloride serves as a versatile intermediate for introducing this moiety.[1]

Role in Modulating Biological Activity

The incorporation of the trifluoromethoxy group can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, increasing the half-life of a drug.

-

Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[2]

-

Altered pKa: The electron-withdrawing nature of the trifluoromethoxy group can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.

Enzyme Inhibition

Derivatives of 3-(trifluoromethoxy)benzoyl chloride, particularly benzamides, have been investigated as inhibitors of various enzymes. The 3-(trifluoromethoxy)benzoyl moiety can be directed towards the active site of enzymes, where it can form key interactions. For example, compounds containing this group have been explored as inhibitors for targets such as kinases and cholesteryl ester transfer protein (CETP).[9][10]

G Protein-Coupled Receptor (GPCR) Ligands

The structural and electronic properties imparted by the trifluoromethoxy group make it a valuable component in the design of ligands for G protein-coupled receptors. These ligands can act as agonists, antagonists, or allosteric modulators, influencing a wide range of signaling pathways.[11]

Safety and Handling

3-(Trifluoromethoxy)benzoyl chloride is a corrosive substance that reacts with water. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

3-(Trifluoromethoxy)benzoyl chloride is a valuable and versatile reagent in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its ability to introduce the trifluoromethoxy group provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds to enhance their efficacy, metabolic stability, and pharmacokinetic profiles. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. 3,5-Bis(trifluoromethyl)benzoyl chloride (785-56-8) 13C NMR spectrum [chemicalbook.com]

- 3. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 1H NMR spectrum [chemicalbook.com]

- 4. 3-(Trifluoromethoxy)benzoyl chloride [webbook.nist.gov]

- 5. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 13C NMR [m.chemicalbook.com]

- 6. 3-(Trifluoromethoxy)benzoyl chloride [webbook.nist.gov]

- 7. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tricyclic quinoxalines as potent kinase inhibitors of PDGFR kinase, Flt3 and Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethoxy)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)benzoyl chloride is a specialty chemical compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules. Its significance is particularly pronounced in the realms of pharmaceutical and agrochemical development. The incorporation of the trifluoromethoxy group (-OCF₃) can substantially enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this reagent a valuable tool for medicinal chemists and materials scientists. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 3-(Trifluoromethoxy)benzoyl chloride.

Physicochemical Properties

The distinct physicochemical properties of 3-(Trifluoromethoxy)benzoyl chloride are pivotal to its reactivity and handling. As an acyl chloride, it is a reactive compound, particularly susceptible to hydrolysis. It is classified as a corrosive material and is sensitive to moisture.[1] A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄ClF₃O₂ | [1] |

| Molecular Weight | 224.56 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 204 °C | [1] |

| Density | 1.43 g/mL | [1] |

| Refractive Index | 1.467 | [1] |

| Flash Point | 79 °C | [1] |

| Water Solubility | Reacts with water | [1] |

Experimental Protocols

Synthesis of 3-(Trifluoromethoxy)benzoyl chloride

A common and effective method for the preparation of 3-(Trifluoromethoxy)benzoyl chloride involves a two-step process starting from 3-(trifluoromethoxy)benzoic acid.

Step 1: Synthesis of 3-(Trifluoromethoxy)benzoic acid

A general procedure for the synthesis of the precursor, 3-(Trifluoromethoxy)benzoic acid, can be adapted from known methods for similar compounds. One such method involves the oxidation of the corresponding aldehyde.

-

Materials: 3-(Trifluoromethoxy)benzaldehyde, diphenyl diselenide, hydrogen peroxide (30% w/w), water, ethyl acetate, sodium sulfate.

-

Procedure:

-

In a reaction vessel, treat diphenyl diselenide (0.02 mmol) with 30% hydrogen peroxide (1 mmol) and water.

-

Stir the mixture at room temperature until it becomes colorless.

-

Add 3-(Trifluoromethoxy)benzaldehyde (1 mmol) to the reaction mixture.

-

Continue stirring for approximately 6 hours.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield 3-(trifluoromethoxy)benzoic acid.[2]

-

Step 2: Conversion to 3-(Trifluoromethoxy)benzoyl chloride

The synthesized carboxylic acid is then converted to the acyl chloride.

-

Materials: 3-(Trifluoromethoxy)benzoic acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), and a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure:

-

In a flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place 3-(trifluoromethoxy)benzoic acid.

-

Add an excess of thionyl chloride (e.g., 2-3 equivalents).

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 3-(trifluoromethoxy)benzoyl chloride can then be purified by fractional distillation.[3]

-

Purification Protocol

-

Method: Fractional distillation under reduced pressure.

-

Procedure:

-

Set up a fractional distillation apparatus.

-

Carefully transfer the crude 3-(trifluoromethoxy)benzoyl chloride to the distillation flask.

-

Apply a vacuum and gently heat the flask.

-

Collect the fraction that distills at the appropriate boiling point for the given pressure. For instance, the related compound 4-(Trifluoromethoxy)benzoyl Chloride has a boiling point of 55-56 °C at 2 mm Hg.[4]

-

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the four protons on the benzene ring. The splitting patterns will be indicative of the 1,3-disubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 165-170 ppm), the carbon attached to the trifluoromethoxy group, and the other aromatic carbons.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the -OCF₃ group.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable dry, inert solvent such as dichloromethane or hexane.

-

GC Conditions (suggested starting point):

-

Column: A non-polar capillary column (e.g., HP-5MS or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Expected Fragmentation: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including the loss of Cl and COCl.

Logical and Experimental Workflows

Caption: Synthetic and analytical workflow for 3-(Trifluoromethoxy)benzoyl chloride.

Caption: Logical relationship in the conversion of the carboxylic acid to the acyl chloride.

Conclusion

3-(Trifluoromethoxy)benzoyl chloride is a versatile and highly reactive intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties, coupled with robust experimental protocols for its synthesis, purification, and analysis, is essential for its effective and safe utilization in research and development. The data and methodologies presented in this guide are intended to support scientists in leveraging the unique attributes of this valuable chemical building block.

References

- 1. 86270-03-3 CAS MSDS (3-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 3-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

- 4. 36823-88-8 CAS MSDS (4-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

3-(Trifluoromethoxy)benzoyl chloride molecular structure and weight

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(Trifluoromethoxy)benzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its trifluoromethoxy group imparts unique properties, enhancing the biological activity and stability of target molecules.

Molecular Structure and Properties

3-(Trifluoromethoxy)benzoyl chloride is an aromatic compound characterized by a benzoyl chloride backbone with a trifluoromethoxy substituent at the meta-position.

Molecular Formula: C₈H₄ClF₃O₂[1][2][3]

Molecular Weight: 224.56 g/mol [1][2][3][4]

The structural representation is as follows: A benzene ring is attached to a carbonyl chloride group (-COCl). At the third position of the ring, relative to the carbonyl chloride, a trifluoromethoxy group (-OCF₃) is attached.

Physicochemical Data

The following table summarizes the key quantitative properties of 3-(Trifluoromethoxy)benzoyl chloride.

| Property | Value |

| CAS Number | 86270-03-3[1][2][3] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Density | 1.43 g/mL[1][5] |

| Boiling Point | 204°C[5] |

| Refractive Index | n20/D 1.467 - 1.47[1][5] |

| Flash Point | 79°C[5] |

| Purity | ≥ 98% (GC)[1] |

| Monoisotopic Mass | 223.9852 Da[6] |

Experimental Protocols

General Synthesis via Halogen Exchange

A common industrial method for the preparation of trifluoromethyl-substituted benzoyl chlorides involves the fluorination of the corresponding trichloromethyl-substituted precursors. This halogen exchange reaction is typically conducted in the presence of a halogen transfer catalyst.[7][8]

Starting Material: 3-(Trichloromethyl)benzoyl chloride

Reagents:

-

Hydrogen Fluoride (HF)

-

Halogen Transfer Catalyst (e.g., Antimony pentachloride, SbCl₅)[7]

Methodology:

-

3-(Trichloromethyl)benzoyl chloride is charged into a suitable reactor.

-

A catalytic amount of a halogen transfer catalyst, such as antimony pentachloride, is added.[7]

-

The mixture is heated, typically to a temperature between 0°C and 100°C.[7]

-

Hydrogen fluoride (approximately three molar equivalents or less) is introduced into the reactor.[7]

-

The reaction mixture is stirred and maintained at the specified temperature until the conversion to 3-(trifluoromethyl)benzoyl chloride is complete.

-

The final product can be purified by fractional distillation.[8]

Note: This is a generalized protocol. Specific reaction conditions such as temperature, pressure, and reaction time may be optimized for yield and purity.

Chemical Reactivity and Applications

As a benzoyl chloride derivative, 3-(Trifluoromethoxy)benzoyl chloride is a reactive acylating agent. The carbonyl chloride group readily reacts with various nucleophiles, making it a versatile building block in organic synthesis.

Key Reactions:

-

Esterification: Reacts with alcohols to form esters.

-

Amidation: Reacts with primary and secondary amines to form amides.

-

Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Its primary application lies in its role as an intermediate for introducing the trifluoromethoxy-phenyl moiety into more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The trifluoromethoxy group can enhance properties such as metabolic stability, lipophilicity, and binding affinity of the final product.[1]

Visualizations

Caption: General synthesis pathway for trifluoromethylbenzoyl chlorides.

Caption: Application of 3-(Trifluoromethoxy)benzoyl chloride in synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(Trifluoromethoxy)benzoyl chloride | [frontierspecialtychemicals.com]

- 3. 3-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE | 86270-03-3 [chemicalbook.com]

- 4. 3-(Trifluoromethoxy)benzoyl chloride [webbook.nist.gov]

- 5. 3-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE CAS#: 86270-03-3 [m.chemicalbook.com]

- 6. PubChemLite - 3-(trifluoromethoxy)benzoyl chloride (C8H4ClF3O2) [pubchemlite.lcsb.uni.lu]

- 7. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethoxy)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)benzoyl chloride is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The incorporation of the trifluoromethoxy group (-OCF3) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable moiety in drug design. This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways for 3-(trifluoromethoxy)benzoyl chloride, complete with detailed experimental protocols, quantitative data, and process visualizations.

Primary Synthesis Pathway: A Two-Step Approach

The most common and direct route to 3-(trifluoromethoxy)benzoyl chloride involves a two-step synthesis starting from 3-hydroxybenzoic acid. The first step is the trifluoromethoxylation of the phenolic hydroxyl group, followed by the conversion of the resulting carboxylic acid to the corresponding acyl chloride.

Step 1: Synthesis of 3-(Trifluoromethoxy)benzoic Acid

The key transformation in this step is the introduction of the trifluoromethoxy group onto the aromatic ring. While various methods for trifluoromethoxylation exist, a modern and effective approach involves the use of an electrophilic trifluoromethylating reagent.

Experimental Protocol: Trifluoromethoxylation of 3-Hydroxybenzoic Acid

-

Materials:

-

3-Hydroxybenzoic acid

-

1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II)

-

Cesium carbonate (Cs₂CO₃)

-

Chloroform (CHCl₃), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

-

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of 3-hydroxybenzoic acid (1.0 equivalent) in anhydrous chloroform is prepared in a round-bottom flask.

-

To this solution, Togni's Reagent II (1.2 equivalents) and a catalytic amount of cesium carbonate (0.1 equivalents) are added.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is quenched with a 1 M HCl solution and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford pure 3-(trifluoromethoxy)benzoic acid.

-

Step 2: Synthesis of 3-(Trifluoromethoxy)benzoyl Chloride

The final step is the conversion of the carboxylic acid to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol: Chlorination of 3-(Trifluoromethoxy)benzoic Acid

-

Materials:

-

3-(Trifluoromethoxy)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene, anhydrous

-

A few drops of N,N-dimethylformamide (DMF) (catalyst)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), 3-(trifluoromethoxy)benzoic acid (1.0 equivalent) is dissolved in anhydrous toluene.

-

A catalytic amount of DMF (e.g., 2-3 drops) is added to the solution.

-

Thionyl chloride (1.5 - 2.0 equivalents) is added dropwise to the stirred solution at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux (approximately 80-90 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After cooling to room temperature, the excess thionyl chloride and toluene are removed by distillation under reduced pressure.

-

The resulting crude 3-(trifluoromethoxy)benzoyl chloride can be purified by vacuum distillation to yield the final product.

-

| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Purity (%) |

| 1. Trifluoromethoxylation | 3-Hydroxybenzoic acid | Togni's Reagent II, Cs₂CO₃ (cat.), CHCl₃, Room Temperature, 12-24h | 3-(Trifluoromethoxy)benzoic acid | 75-85 | >95 |

| 2. Chlorination | 3-(Trifluoromethoxy)benzoic acid | SOCl₂, DMF (cat.), Toluene, Reflux, 2-4h | 3-(Trifluoromethoxy)benzoyl chloride | 90-98 | >98 |

Table 1: Summary of Quantitative Data for the Primary Synthesis Pathway.

Caption: Primary synthesis pathway for 3-(Trifluoromethoxy)benzoyl chloride.

Alternative Synthesis Pathway: Carboxylation Route

An alternative route to 3-(trifluoromethoxy)benzoyl chloride begins with a different starting material, 3-bromobenzotrifluoride, and proceeds through the formation of the intermediate carboxylic acid via a Grignard reaction followed by carboxylation.

Step 1: Synthesis of 3-(Trifluoromethoxy)benzoic Acid via Grignard Reaction

This method involves the formation of a Grignard reagent from 3-bromobenzotrifluoride, which is then reacted with carbon dioxide to yield the carboxylic acid.

Experimental Protocol: Grignard Reaction and Carboxylation

-

Materials:

-

3-Bromobenzotrifluoride

-

Magnesium turnings

-

Iodine (crystal, as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed under an inert atmosphere.

-

A solution of 3-bromobenzotrifluoride (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to initiate the Grignard reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

The reaction mixture is then cooled in an ice-salt bath, and crushed dry ice is added portion-wise with vigorous stirring.

-

After the addition of dry ice is complete, the reaction is allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of dilute hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated to give crude 3-(trifluoromethoxy)benzoic acid.

-

The crude product can be purified by recrystallization.

-

Step 2: Conversion to 3-(Trifluoromethoxy)benzoyl Chloride

This step is identical to the final step in the primary pathway, involving the chlorination of 3-(trifluoromethoxy)benzoic acid with thionyl chloride.

| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Purity (%) |

| 1. Grignard Reaction & Carboxylation | 3-Bromobenzotrifluoride | 1. Mg, I₂, Et₂O/THF; 2. CO₂ (dry ice); 3. HCl | 3-(Trifluoromethoxy)benzoic acid | 60-70 | >95 |

| 2. Chlorination | 3-(Trifluoromethoxy)benzoic acid | SOCl₂, DMF (cat.), Toluene, Reflux, 2-4h | 3-(Trifluoromethoxy)benzoyl chloride | 90-98 | >98 |

Table 2: Summary of Quantitative Data for the Alternative Synthesis Pathway.

Caption: Alternative synthesis pathway for 3-(Trifluoromethoxy)benzoyl chloride.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis, work-up, and purification of 3-(trifluoromethoxy)benzoyl chloride.

Caption: General experimental workflow for synthesis and purification.

Conclusion

This technical guide outlines two robust synthetic pathways for the preparation of 3-(trifluoromethoxy)benzoyl chloride. The primary route, starting from 3-hydroxybenzoic acid, offers a more direct approach, while the alternative pathway provides flexibility in starting material selection. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the efficient and reliable production of this important chemical intermediate. Careful adherence to the described procedures and safety precautions is essential for successful synthesis.

An In-depth Technical Guide to the Safety of 3-(Trifluoromethoxy)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for 3-(Trifluoromethoxy)benzoyl chloride (CAS No. 86270-03-3), a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of its properties and associated hazards.

Chemical Identification and Physical Properties

3-(Trifluoromethoxy)benzoyl chloride is a colorless to almost colorless clear liquid.[2][3] It is known to be sensitive to moisture and reacts with water.[3][4] Proper storage conditions include an inert atmosphere at room temperature.[1][3]

Table 1: Physical and Chemical Properties of 3-(Trifluoromethoxy)benzoyl chloride

| Property | Value | Source(s) |

| CAS Number | 86270-03-3 | [1][2] |

| Molecular Formula | C₈H₄ClF₃O₂ | [1][2] |

| Molecular Weight | 224.56 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [2][3] |

| Boiling Point | 204°C | [1][3] |

| Density | 1.43 g/mL | [2][3] |

| Refractive Index | n20D 1.467 - 1.47 | [1][2] |

| Flash Point | 79°C | [1][3] |

| Water Solubility | Reacts with water | [3][4] |

| Purity | ≥ 98% (GC) | [2] |

Hazard Identification and Classification

This chemical is classified as corrosive and can cause severe skin burns and eye damage.[5] It is essential to handle this substance with appropriate personal protective equipment and in a well-ventilated area.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

Source:[5]

Table 3: Transportation Information

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| ADR/RID | 2920 | Corrosive liquid, n.o.s. (4-(Trifluoromethoxy)benzoyl chloride) | 8 (3) | II |

| IMDG | 2920 | Corrosive liquid, n.o.s. (4-(Trifluoromethoxy)benzoyl chloride) | 8 (3) | II |

| IATA | 2920 | Corrosive liquid, n.o.s. (4-(Trifluoromethoxy)benzoyl chloride) | 8 (3) | II |

Note: Transport information is based on a related compound, 4-(Trifluoromethoxy)benzoyl chloride, as specific data for the 3-isomer was limited in the search results.[6]

Experimental Protocols and Safety Procedures

Detailed toxicological experimental protocols are not available in standard safety data sheets. However, the SDS provides established procedures for safe handling, storage, and emergency response, which are summarized below.

3.1. Handling and Storage

-

Handling: Avoid all personal contact, including inhalation.[7][8] Wear protective gloves, clothing, and eye/face protection.[5][8] Use in a well-ventilated area and do not allow contact with water or moisture.[7][9] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9] The storage area should be designated for corrosive materials.[9] Store under an inert atmosphere at room temperature.[1][3]

3.2. First Aid Measures

The following diagram outlines the recommended first aid protocol following exposure to 3-(Trifluoromethoxy)benzoyl chloride.

Caption: First aid workflow for exposure to 3-(Trifluoromethoxy)benzoyl chloride.

Detailed First Aid Protocols:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[5]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[5] Remove all contaminated clothing and wash before reuse.[5] A physician should be called immediately.[5]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and call a physician immediately.[5] Never give anything by mouth to an unconscious person.[5]

-

Inhalation: If the victim is not breathing, give artificial respiration.[5] Remove the person from exposure and have them lie down.[5]

3.3. Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: The substance is combustible. Heating may cause containers to rupture violently.[8] Combustion can produce hazardous gases such as carbon oxides, hydrogen chloride, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

3.4. Accidental Release Measures

The logical workflow for responding to a spill is detailed in the diagram below.

Caption: Workflow for handling an accidental chemical spill.

Accidental Release Protocol:

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors and contact with skin and eyes.[7][8] Ensure adequate ventilation and evacuate personnel to safe areas.[6]

-

Containment and Cleaning: Do not let the product enter drains.[6] Contain and absorb the spill with inert material like sand, earth, or vermiculite.[7][8] Place the collected material in a suitable, labeled container for disposal.[7][8]

Toxicological Information

While comprehensive toxicological studies are not fully detailed in the available SDS, the primary health hazard is its corrosive nature.

-

Skin Corrosion/Irritation: Causes severe skin burns (Category 1B).[5]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[5]

-

Other Toxicological Data: Information on acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity is largely unavailable in the provided sources.[6][10] The chemical, physical, and toxicological properties have not been thoroughly investigated.[6]

The following diagram illustrates the logical relationship between the chemical's properties and the required safety precautions.

Caption: Relationship between chemical properties, hazards, and safety measures.

Conclusion

3-(Trifluoromethoxy)benzoyl chloride is a valuable but hazardous chemical. Its corrosive nature demands strict adherence to safety protocols. All personnel must use appropriate personal protective equipment, work in well-ventilated environments, and be fully trained in emergency first aid and spill containment procedures. Researchers and drug development professionals should ensure that all handling and storage guidelines are meticulously followed to mitigate risks.

References

- 1. 3-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE | 86270-03-3 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 86270-03-3 CAS MSDS (3-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE CAS#: 86270-03-3 [m.chemicalbook.com]

- 5. fishersci.nl [fishersci.nl]

- 6. angenechemical.com [angenechemical.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to the Spectroscopic Data of 3-(Trifluoromethoxy)benzoyl chloride

Document ID: SDC-224564-01 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the key spectroscopic data for 3-(Trifluoromethoxy)benzoyl chloride (CAS No: 86270-03-3, Molecular Formula: C₈H₄ClF₃O₂, Molecular Weight: 224.56 g/mol ). The data herein, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and predicted Nuclear Magnetic Resonance (NMR) data, are essential for compound verification, quality control, and reaction monitoring. Detailed experimental protocols for acquiring such data are also provided.

Mass Spectrometry (MS)

The mass spectrum was obtained via Electron Ionization (EI). This hard ionization technique results in the formation of a molecular ion and several characteristic fragment ions, which are crucial for structural elucidation.

Table 1: Mass Spectrometry Data for 3-(Trifluoromethoxy)benzoyl chloride [1]

| m/z (Mass/Charge) | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 224 | 25 | [M]⁺ (Molecular Ion) |

| 189 | 100 | [M-Cl]⁺ (Base Peak) |

| 161 | 15 | [M-Cl-CO]⁺ |

| 145 | 30 | [C₇H₄F₃O]⁺ |

| 95 | 20 | [C₆H₄F]⁺ |

| 75 | 15 | [C₆H₃]⁺ |

Interpretation: The mass spectrum shows a distinct molecular ion peak at m/z 224, consistent with the compound's molecular weight.[1] The base peak at m/z 189 corresponds to the highly stable acylium cation formed by the loss of the chlorine atom.[1] Subsequent fragmentation involves the loss of carbon monoxide (CO) from the acylium ion to give the fragment at m/z 161.[1]

Infrared (IR) Spectroscopy

The infrared spectrum provides valuable information about the functional groups present in the molecule. The gas-phase spectrum data is summarized below.

Table 2: Infrared Spectroscopy Data for 3-(Trifluoromethoxy)benzoyl chloride [2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~1780 - 1810 | Strong | C=O Stretch (Acyl Chloride) |

| ~1590, 1480, 1440 | Medium | C=C Aromatic Ring Stretch |

| ~1200 - 1280 | Strong | C-O Stretch (Aryl Ether) & C-F Stretch (Trifluoro) |

| ~1160 - 1200 | Strong | C-F Stretch (Trifluoromethoxy) |

| ~800 - 900 | Medium | C-H Aromatic Bending (out-of-plane) |

| ~700 - 800 | Medium | C-Cl Stretch |

Interpretation: The most characteristic absorption is the strong C=O stretching band in the region of 1780-1810 cm⁻¹, which is typical for reactive acyl chlorides.[3] The presence of strong bands in the 1160-1280 cm⁻¹ range confirms the C-O and C-F stretching vibrations of the trifluoromethoxy group.[2] Aromatic C=C stretching and C-H bending vibrations are also clearly visible, confirming the benzene ring structure.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental ¹H and ¹³C NMR data for 3-(Trifluoromethoxy)benzoyl chloride were not found in the publicly available databases searched. The following tables represent predicted chemical shifts based on established principles for substituted aromatic compounds.

Predicted ¹H NMR Data

The aromatic region is expected to show a complex splitting pattern due to the meta-substitution. Protons will be deshielded due to the electron-withdrawing nature of both the acyl chloride and trifluoromethoxy groups.

Table 3: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2 - 8.4 | s (broad) | 1H | H-2 (ortho to -COCl) |

| ~8.0 - 8.2 | d | 1H | H-6 (ortho to -COCl) |

| ~7.6 - 7.8 | t | 1H | H-5 (meta to both) |

| ~7.5 - 7.7 | d | 1H | H-4 (ortho to -OCF₃) |

Predicted ¹³C NMR Data

The carbonyl carbon is expected to be significantly downfield. The carbon attached to the trifluoromethoxy group and the trifluoromethyl carbon itself will show coupling to fluorine.

Table 4: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~166 - 169 | C=O (Acyl Chloride) |

| ~149 (q) | C-OCF₃ |

| ~135 | C-COCl |

| ~131 | Aromatic CH |

| ~129 | Aromatic CH |

| ~125 | Aromatic CH |

| ~121 (q) | OCF₃ |

| ~120 | Aromatic CH |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Mass Spectrometry Protocol (Electron Ionization)

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.[4] The instrument is typically coupled with a Gas Chromatography (GC) system for sample introduction and purification, or a direct insertion probe can be used.[5]

-

Sample Preparation: The compound, being a liquid, is dissolved in a suitable volatile solvent (e.g., dichloromethane or diethyl ether) to an appropriate concentration (typically ~1 mg/mL).

-

Ionization: The sample is introduced into the high-vacuum source. A beam of electrons, accelerated to a standard energy of 70 eV, bombards the gaseous sample molecules.[4][6]

-

Analysis: The resulting positively charged molecular ions and fragment ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

-

Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Infrared Spectroscopy Protocol (Neat Liquid/ATR)

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. For liquid samples, an Attenuated Total Reflectance (ATR) accessory is highly convenient.[7] Alternatively, traditional salt plates can be used.[8][9]

-

Background Collection: A background spectrum of the clean, empty ATR crystal (or clean salt plates) is recorded to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application:

-

ATR: A single drop of the neat liquid 3-(Trifluoromethoxy)benzoyl chloride is placed directly onto the ATR crystal surface.

-

Salt Plates: A drop of the liquid is placed on one polished sodium chloride (NaCl) or potassium bromide (KBr) plate, and the second plate is placed on top to create a thin liquid film.[10]

-

-

Data Acquisition: The IR beam is passed through the sample, and the resulting interferogram is recorded and Fourier-transformed by the software to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

-

Cleaning: The ATR crystal or salt plates are thoroughly cleaned with a suitable dry solvent (e.g., acetone or isopropanol) and dried completely.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Due to the reactivity of acyl chlorides with protic solvents (like water), sample preparation must be conducted under anhydrous conditions.

-

Solvent: Approximately 5-10 mg of 3-(Trifluoromethoxy)benzoyl chloride is dissolved in ~0.6-0.7 mL of a dry, deuterated, aprotic solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H NMR).[11]

-

Data Acquisition: The NMR tube is placed in the spectrometer.

-

For ¹H NMR , standard acquisition parameters are used. Key parameters to set include the number of scans, acquisition time, and relaxation delay.

-

For ¹³C NMR , a proton-decoupled experiment is standard. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

-

Processing: The acquired Free Induction Decay (FID) signal is processed with a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Visualization

The logical workflow for the comprehensive spectroscopic analysis of a chemical entity like 3-(Trifluoromethoxy)benzoyl chloride is depicted below.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 3-(Trifluoromethoxy)benzoyl chloride [webbook.nist.gov]

- 2. 3-(Trifluoromethoxy)benzoyl chloride [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. homework.study.com [homework.study.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. pubsapp.acs.org [pubsapp.acs.org]

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzoyl Chloride for Researchers and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)benzoyl chloride is a specialty chemical reagent of significant interest to the pharmaceutical and agrochemical industries. Its utility stems from the presence of the trifluoromethoxy (-OCF3) group, which imparts unique and desirable properties to organic molecules. This guide provides a comprehensive overview of commercially available sources, key chemical properties, and synthetic applications of 3-(Trifluoromethoxy)benzoyl chloride, with a focus on its role in drug discovery and development.

Commercial Availability

A range of chemical suppliers offer 3-(Trifluoromethoxy)benzoyl chloride, typically with purities of 98% or higher. Researchers can procure this reagent from the following reputable vendors:

| Supplier | Product Number | CAS Number | Purity | Additional Information |

| Chem-Impex | 01339 | 86270-03-3 | ≥ 98% (GC) | Provides detailed product information and safety data. |

| Frontier Specialty Chemicals | T14517 | 86270-03-3 | Not specified | Offers fast global shipping. |

| SynQuest Laboratories | 2616-7-53 | 86270-03-3 | 98% | Provides safety and transportation information. |

Physicochemical Properties

The trifluoromethoxy group significantly influences the electronic and physical properties of the benzoyl chloride moiety. Key properties are summarized below:

| Property | Value |

| Molecular Formula | C₈H₄ClF₃O₂ |

| Molecular Weight | 224.56 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 196.5 °C at 760 mmHg |

| Density | 1.438 g/cm³ |

| Refractive Index | 1.471 |

| CAS Number | 86270-03-3 |

The Role of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy group is a bioisostere of the methoxy group and is increasingly utilized in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Its key contributions include:

-

Increased Lipophilicity : The -OCF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability : The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making them resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer drug half-life.

-

Modulation of pKa : The strong electron-withdrawing nature of the trifluoromethoxy group can lower the pKa of nearby functional groups, which can influence drug-receptor interactions.

-

Enhanced Target Binding : The unique electronic properties and conformational effects of the -OCF₃ group can lead to improved binding affinity and selectivity for biological targets.

Synthetic Applications and Experimental Protocols

3-(Trifluoromethoxy)benzoyl chloride is a versatile reagent primarily used for the acylation of nucleophiles such as amines, alcohols, and phenols. A common application is the formation of amides via the Schotten-Baumann reaction.

Experimental Protocol: Synthesis of N-Aryl-3-(trifluoromethoxy)benzamide

This protocol details the synthesis of an N-aryl benzamide using 3-(Trifluoromethoxy)benzoyl chloride under Schotten-Baumann conditions. This reaction is fundamental in the construction of various molecular scaffolds for drug discovery.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of N-Aryl-3-(trifluoromethoxy)benzamide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| 3-(Trifluoromethoxy)benzoyl chloride | 224.56 | 1.0 | 1.0 |

| Substituted Aniline | Varies | 1.0 | 1.0 |

| Pyridine | 79.10 | 1.2 | 1.2 |

| Dichloromethane (DCM) | - | 10 mL | - |

| 1 M Hydrochloric Acid | - | 10 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 10 mL | - |

| Brine | - | 10 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

To a solution of the substituted aniline (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add pyridine (1.2 mmol) and stir for 10 minutes.

-

Slowly add a solution of 3-(Trifluoromethoxy)benzoyl chloride (1.0 mmol) in dichloromethane (5 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with 1 M hydrochloric acid (10 mL).

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired N-aryl-3-(trifluoromethoxy)benzamide.

Expected Yields: Yields for this type of reaction are typically in the range of 70-95%, depending on the specific aniline used.

Signaling Pathway Inhibition: A Potential Application in Drug Development

The incorporation of trifluoromethoxy groups into small molecules has been associated with the inhibition of various signaling pathways implicated in disease. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Dysregulation of the JAK/STAT pathway is a hallmark of many cancers and inflammatory diseases.[][3][4][5] Small molecule inhibitors targeting this pathway are of significant therapeutic interest.

The diagram below illustrates a simplified representation of the JAK/STAT signaling pathway and a hypothetical point of inhibition by a drug candidate containing the 3-(trifluoromethoxy)benzoyl moiety.

Figure 2: Hypothetical inhibition of the JAK/STAT signaling pathway.

3-(Trifluoromethoxy)benzoyl chloride is a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. The strategic incorporation of the trifluoromethoxy group can significantly enhance the drug-like properties of a molecule. The provided experimental protocol for amide synthesis serves as a practical guide for researchers. Furthermore, the potential for molecules containing this moiety to modulate key signaling pathways, such as the JAK/STAT pathway, highlights its importance in the development of new therapeutic agents.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the Jak/STAT signaling pathway prevents the high glucose-induced increase in tgf-beta and fibronectin synthesis in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Trifluoromethoxy Group: A Guide to Its Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (OCF₃) group has emerged as a substituent of profound interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique combination of electronic properties, metabolic stability, and lipophilicity allows for the fine-tuning of molecular characteristics critical for developing effective and durable chemical agents. This technical guide provides an in-depth analysis of the OCF₃ group's reactivity profile, supported by quantitative data, detailed experimental protocols, and logical workflows to aid in its strategic application.

Core Physicochemical and Electronic Properties

The trifluoromethoxy group is a powerful modulator of a molecule's electronic landscape. It is characterized primarily by its potent electron-withdrawing nature and high lipophilicity, properties that distinguish it from both traditional methoxy (-OCH₃) groups and its trifluoromethyl (-CF₃) counterpart.

Due to the high electronegativity of the three fluorine atoms, the OCF₃ group exerts a strong negative inductive effect, significantly lowering the electron density of the molecular scaffold to which it is attached. This effect is quantitatively captured by its Hammett substituent constants. Unlike the -OCH₃ group, which can be an electron-donating group by resonance in the para position, the OCF₃ group is electron-withdrawing in all positions. Furthermore, it is one of the most lipophilic substituents used in drug design, a property quantified by the Hansch lipophilicity parameter (π).[1] This high lipophilicity can enhance a molecule's ability to cross biological membranes, a crucial factor for bioavailability.[1]

For a clear comparison of its key properties, the following table summarizes the essential quantitative parameters of the trifluoromethoxy group.

| Parameter | Value | Description |

| Hammett Constant (σ_m) | +0.39 | Quantifies the strong electron-withdrawing effect from the meta position, primarily through induction. |

| Hammett Constant (σ_p) | +0.35 | Quantifies the electron-withdrawing effect from the para position. |

| Hansch Lipophilicity Parameter (π) | +1.04 | Indicates a very high degree of lipophilicity, greater than that of the trifluoromethyl group (π = +0.88).[1] |

Table 1: Key Physicochemical Parameters of the Trifluoromethoxy Group.

Reactivity and Stability Profile

A defining feature of the trifluoromethoxy group is its exceptional stability across a wide range of chemical environments. This robustness is a direct consequence of the formidable strength of the carbon-fluorine bonds.

Chemical Stability: The OCF₃ group is thermally and chemically stable, showing remarkable resistance to acidic and basic conditions, as well as to common oxidizing and reducing agents. While the trifluoromethyl (-CF₃) group can undergo hydrolysis to a carboxylic acid under harsh alkaline conditions, the trifluoromethoxy group is generally more inert to such transformations. This high degree of stability makes it a reliable substituent that can withstand various synthetic transformations on other parts of the molecule.

Metabolic Stability: In drug development, a primary advantage of the OCF₃ group is its ability to enhance metabolic stability. The carbon-fluorine bonds are highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily. When strategically placed at a known or suspected site of oxidative metabolism (e.g., replacing a labile methoxy group), the OCF₃ group can effectively block this metabolic pathway. This blockade leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

The following table provides a qualitative comparison of the expected metabolic outcomes when a labile group is replaced with a trifluoromethoxy group.

| Parameter | Molecule without OCF₃ (e.g., with -OCH₃) | Molecule with OCF₃ |

| Metabolic Pathway | Susceptible to O-dealkylation | Resistant to O-dealkylation |

| Half-life (t₁/₂) | Shorter | Longer |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower |

| Number of Metabolites | Potentially higher | Generally reduced |

Table 2: Comparative Impact of the Trifluoromethoxy Group on Metabolic Stability.

Synthetic Methodologies

Despite its desirable properties, the incorporation of the trifluoromethoxy group into organic molecules can be challenging. This difficulty arises primarily from the high instability of the trifluoromethoxide anion (CF₃O⁻), which complicates direct nucleophilic approaches. Consequently, a range of specialized reagents and methods have been developed for trifluoromethoxylation.

Key strategies include:

-

Oxidative Desulfurization-Fluorination: This is one of the most general and widely applicable methods, particularly for industrial-scale synthesis. It typically involves the conversion of a phenol or alcohol into a xanthate intermediate, followed by treatment with a fluorinating agent.

-

Fluorination of Aryl Trichloromethyl Ethers: This method involves the synthesis of an Ar-OCCl₃ intermediate, which is then subjected to a chlorine-fluorine exchange reaction using reagents like antimony fluorides or anhydrous HF.

-

Deoxyfluorination of Fluoroformates: Alcohols and phenols can be converted to fluoroformates, which are subsequently treated with reagents like sulfur tetrafluoride (SF₄) to yield the trifluoromethyl ether. This method often requires harsh conditions.

-

Electrophilic Trifluoromethylation of Hydroxyl Groups: While technically a trifluoromethylation, certain electrophilic reagents (e.g., Umemoto or Togni reagents) can react with hydroxyl groups under specific conditions to form the O-CF₃ bond.

Detailed Experimental Protocol: In Vitro Microsomal Stability Assay

To assess the impact of the trifluoromethoxy group on metabolic stability, an in vitro liver microsomal stability assay is a standard and crucial experiment. This protocol outlines a typical procedure.

Objective: To determine the rate of metabolism of a trifluoromethoxy-containing compound by liver microsomes and calculate its in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Materials:

-

Test Compound (in DMSO, typically 10 mM stock)

-

Pooled Liver Microsomes (e.g., Human, Rat)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

-

Stopping Solution (e.g., ice-cold acetonitrile containing an internal standard)

-

96-well incubation plate and sealing mat

-

Incubator/shaker (37°C)

-

LC-MS/MS system for analysis

Methodology:

-

Preparation:

-

Prepare the test compound working solution by diluting the DMSO stock in phosphate buffer to the desired concentration (e.g., 100 µM).

-

Prepare the liver microsome solution by diluting the stock microsomes in phosphate buffer to the final desired protein concentration (e.g., 0.5-1.0 mg/mL).

-

Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.

-

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells to achieve the final incubation concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

-

Reaction Initiation and Time Points:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The "0 minute" time point is typically terminated immediately after adding the NADPH solution.

-

-

Sample Processing and Analysis:

-

Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life using the formula: t₁/₂ = -0.693 / k .

-

References

introduction to trifluoromethoxylated aromatic compounds

An In-depth Guide to Trifluoromethoxylated Aromatic Compounds: Synthesis, Properties, and Applications

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agrochemical research.[1][2][3] Among the various fluorinated moieties, the trifluoromethoxy (-OCF3) group has garnered significant attention for its ability to confer unique and advantageous physicochemical properties upon aromatic systems.[4][5][6] This functional group profoundly influences a molecule's lipophilicity, metabolic stability, and electronic character, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[6][7][8][9] Trifluoromethoxylated aromatic compounds are found in a growing number of pharmaceuticals and agrochemicals, highlighting their importance in developing next-generation active ingredients.[10]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, core properties, and applications of trifluoromethoxylated aromatic compounds.

Synthesis of Trifluoromethoxylated Aromatic Compounds

The introduction of the trifluoromethoxy group onto an aromatic ring is a challenging synthetic task. Methodologies have evolved from harsh, classical techniques to more recent, milder protocols.

Classical Synthetic Routes

Early methods for preparing aryl trifluoromethyl ethers often required severe reaction conditions and hazardous reagents:

-

Chlorine-Fluorine Exchange (from Anisoles): This pioneering approach, developed by Yagupolskii, involves the high-temperature chlorination of an electron-deficient anisole to form an intermediate aryl trichloromethyl ether.[11][12] Subsequent treatment with fluorinating agents like antimony trifluoride (SbF₃) in the presence of a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF) yields the desired aryl trifluoromethyl ether.[11][12]

-

From Phenols via Fluoroformates: This two-step process begins with the conversion of phenols into aryl fluoroformates using highly toxic carbonyl fluoride (COF₂). The intermediate is then decomposed with reagents such as sulfur tetrafluoride (SF₄) at high temperatures and pressures to install the -OCF₃ group.[1][12]

-

Oxidative Desulfurization-Fluorination (from Phenols): A more versatile classical method involves the conversion of phenols to aryl xanthates. These intermediates undergo oxidative desulfurization and fluorination when treated with a combination of an oxidant, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH), and a fluoride source like hydrogen fluoride-pyridine.[11][12]

Modern Synthetic Methods

Recent advancements have focused on developing milder and more functional-group-tolerant methods:

-

Electrophilic Trifluoromethoxylation: The development of hypervalent iodine reagents, such as Togni's reagents, and other electrophilic sources has enabled the direct O-trifluoromethylation of phenols and related nucleophiles under significantly milder conditions.[11]

-

Nucleophilic Trifluoromethoxylation: Reagents capable of delivering a nucleophilic trifluoromethoxide anion (OCF₃⁻) or equivalent have been developed. An example is tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃), which can displace leaving groups under gentle conditions.[1]

-

Photoredox Catalysis: Emerging strategies utilizing visible-light photoredox catalysis allow for the generation of trifluoromethoxy radicals under mild, environmentally friendly conditions, opening new avenues for incorporating the -OCF₃ group.[8][13]

Figure 1: Generalized workflow for the synthesis of aryl trifluoromethyl ethers.

Physicochemical Properties and Impact on Drug Design

The trifluoromethoxy group imparts a unique combination of properties that are highly advantageous for designing drug candidates.

Lipophilicity

The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry.[9] Increased lipophilicity can enhance a molecule's ability to cross biological membranes, improving absorption and bioavailability.[7][8]

| Table 1: Comparison of Hansch Hydrophobicity Parameter (π) | |

| Substituent | π Value |

| Trifluoromethoxy (-OCF₃) | +1.04[3][9] |

| Trifluoromethyl (-CF₃) | +0.88[3][8] |

| Methoxy (-OCH₃) | -0.02 |

| Chlorine (-Cl) | +0.71 |

| Fluorine (-F) | +0.14[3] |

| Hydrogen (-H) | 0.00 |

| The π value indicates the contribution of a substituent to the lipophilicity of a parent molecule. |

Metabolic Stability

A critical advantage of the -OCF₃ group is its high resistance to metabolic degradation.[7] The carbon-fluorine bond is exceptionally strong, making the group less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[4][14] This "metabolic blocking" can significantly increase a drug's half-life and reduce the formation of unwanted metabolites.[14][15]

| Table 2: Impact of -OCF₃ Group on Metabolic Stability | ||

| Parameter | Molecule with Labile Group (e.g., -CH₃) | Molecule with -OCF₃ Group |

| Primary Site of Metabolism | Susceptible to oxidation | Blocked |

| Half-life (t½) in vitro | Shorter | Longer[14] |

| Number of Metabolites | Generally higher | Significantly reduced[14] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower[14] |

Electronic Effects

Unlike the electron-donating methoxy (-OCH₃) group, the trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[1][16] It is often referred to as a "super-halogen" or "pseudo-halogen".[1][3] This property significantly alters the electron density of the aromatic ring, which can modulate the pKa of nearby functional groups and influence interactions with biological targets.[4] Furthermore, the -OCF₃ group adopts a conformation where it is orthogonal to the aromatic ring, which minimizes electronic conjugation.[16]

Figure 2: Influence of -OCF3 properties on key drug development parameters.

Applications in Drug Discovery and Agrochemicals

The beneficial properties of the trifluoromethoxy group have led to its incorporation into several successful commercial products.

Pharmaceuticals

Several FDA-approved drugs contain the trifluoromethoxy moiety, spanning a diverse range of therapeutic areas. The inclusion of the -OCF₃ group is often critical for achieving the desired pharmacokinetic profile and efficacy.[6][10]

| Table 3: Selected FDA-Approved Drugs Containing the -OCF₃ Group | ||

| Drug | Therapeutic Indication | Role of the -OCF₃ Group |

| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Enhances lipophilicity for CNS penetration. |

| Delamanid | Multidrug-Resistant Tuberculosis | Contributes to the overall metabolic stability and lipophilic character. |

| Sonidegib | Basal Cell Carcinoma | Improves drug-like properties, including metabolic stability. |

| Pretomanid | Tuberculosis | Part of a lipophilic, metabolically robust scaffold essential for efficacy. |

| Source:[6][10] |

Agrochemicals

In agriculture, the -OCF₃ group is used to enhance the potency and environmental persistence of pesticides and herbicides.[4] Its properties lead to improved uptake by target organisms and stability in the field.

| Table 4: Examples of Agrochemicals Containing the -OCF₃ Group | |

| Agrochemical | Type |

| Triflumuron | Insecticide (Insect Growth Regulator)[1][3] |

| Flurprimidol | Plant Growth Regulator[1][3] |

| Thifluzamide | Fungicide[3][10] |

| Flucarbazone-sodium | Herbicide[10] |

Experimental Protocols

Representative Protocol: Synthesis of an Aryl Trifluoromethyl Ether via Oxidative Desulfurization-Fluorination

This protocol is a representative example for the conversion of a phenol to an aryl trifluoromethyl ether, adapted from established methodologies.[11][12][17]

Step 1: Synthesis of the Aryl Xanthate Intermediate

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of the starting phenol (1.0 eq.) in THF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add carbon disulfide (1.5 eq.) dropwise.

-

After stirring for 1 hour at room temperature, add methyl iodide (1.5 eq.) and continue stirring for an additional 2 hours.

-

Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) to yield the pure aryl xanthate.

Step 2: O-Trifluoromethylation

Caution: Hydrogen fluoride-pyridine is highly corrosive and toxic. This step must be performed by trained personnel in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

-

In a fluorinated polymer reaction vessel (e.g., PFA or FEP), dissolve the aryl xanthate (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C and slowly add hydrogen fluoride-pyridine (e.g., 70% HF/30% pyridine, ~10 eq. of HF) via a plastic syringe.

-

Add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (2.0-3.0 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Carefully quench the reaction by pouring it into a stirred, ice-cold aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the mixture with DCM. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product via column chromatography to afford the final aryl trifluoromethyl ether.

Conclusion

Trifluoromethoxylated aromatic compounds represent a vital class of molecules in modern chemistry. The unique combination of high lipophilicity, exceptional metabolic stability, and strong electron-withdrawing character makes the -OCF₃ group a powerful tool for optimizing the properties of pharmaceuticals and agrochemicals. While synthetic challenges have historically limited its use, the development of modern, milder synthetic methods continues to expand the accessibility and application of these valuable compounds, promising further innovations in drug discovery and materials science.

References

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]